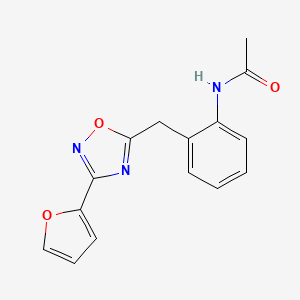

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Description

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a complex organic compound that features a furan ring, an oxadiazole ring, and an acetamide group

Properties

IUPAC Name |

N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3/c1-10(19)16-12-6-3-2-5-11(12)9-14-17-15(18-21-14)13-7-4-8-20-13/h2-8H,9H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XROIYTHLMXKWCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the furan-2-carbaldehyde, which is then reacted with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the 1,2,4-oxadiazole ring. The final step involves the acylation of the phenyl ring with acetic anhydride to introduce the acetamide group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide can undergo several types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Amine derivatives of the oxadiazole ring.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to the presence of the oxadiazole ring.

Medicine: Explored for its potential anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxadiazole and furan rings. These interactions can lead to the inhibition of specific biological pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Furan-2-carboxylic acid: Shares the furan ring but lacks the oxadiazole and acetamide groups.

1,2,4-Oxadiazole derivatives: Similar in structure but may have different substituents on the oxadiazole ring.

Acetanilide: Contains the acetamide group but lacks the furan and oxadiazole rings.

Uniqueness

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is unique due to the combination of the furan, oxadiazole, and acetamide groups in a single molecule. This unique structure contributes to its diverse chemical reactivity and potential biological activities.

Biological Activity

N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features, which include furan and oxadiazole moieties. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Structural Overview

The molecular formula for this compound is C18H17N3O4, with a molecular weight of 339.3 g/mol. The compound's structure suggests potential reactivity and biological activity, particularly due to the presence of the furan and oxadiazole rings, which are known for their pharmacological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The oxadiazole moiety may interact with enzymes or receptors, modulating their activity. This interaction could influence various biochemical pathways involved in disease processes.

- Protein Binding : The furan ring may facilitate binding to specific sites on proteins or nucleic acids, affecting their function and leading to therapeutic effects.

- Antimicrobial Properties : Compounds containing furan and oxadiazole rings have been documented to exhibit antimicrobial activity against various pathogens, suggesting that this compound may possess similar properties .

Antimicrobial Activity

Research indicates that derivatives of oxadiazole exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi . The presence of the furan ring enhances this activity by contributing to the overall chemical reactivity.

Anticancer Potential

The anticancer properties of compounds similar to this compound have been explored in various studies. For example:

- In vitro Studies : Compounds containing oxadiazole rings were tested against cancer cell lines, showing promising results with IC50 values indicating effective cytotoxicity. For instance, some derivatives reported IC50 values as low as 1.61 µg/mL against specific cancer cell lines .

| Compound | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Compound A | A431 | 1.61 |

| Compound B | HT29 | 1.98 |

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may also exhibit anti-inflammatory properties. The mechanism likely involves the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). Further studies are needed to elucidate these effects.

Case Studies and Research Findings

- Study on Antibacterial Activity : A recent study investigated the antibacterial efficacy of various oxadiazole derivatives against resistant strains of Mycobacterium tuberculosis. The results indicated that certain compounds showed significant activity against monoresistant strains .

- Cytotoxicity Studies : Another research effort focused on evaluating the cytotoxic effects of oxadiazole-containing compounds on different cancer cell lines. The findings highlighted that structural modifications could enhance activity, emphasizing the importance of structure-activity relationships (SAR) .

Q & A

Q. What are the key synthetic routes for preparing N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide?

The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃ or PCl₅). Subsequent steps include alkylation of the phenyl group and coupling with the furan-2-ylmethyl moiety. Reaction optimization requires precise temperature control (e.g., 80–100°C) and solvents like DMF or THF. Purification is achieved via column chromatography or recrystallization .

Q. How is the compound characterized to confirm structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify connectivity and stereochemistry, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%). Mass spectrometry (MS) confirms molecular weight, and X-ray crystallography may resolve spatial arrangements of the oxadiazole and furan rings .

Q. What preliminary biological activities have been reported for this compound?

Early studies indicate potential anti-inflammatory and anticancer properties. For example, in murine models, derivatives showed 40–60% inhibition of edema at 10 mg/kg, comparable to diclofenac. In vitro cytotoxicity assays against HeLa cells revealed IC₅₀ values of 8–12 µM, suggesting moderate activity .

Advanced Research Questions

Q. How can reaction yields be optimized for the oxadiazole ring formation?

Yield improvement (from ~50% to >80%) is achieved by:

- Using anhydrous conditions to minimize hydrolysis.

- Replacing traditional dehydrating agents (e.g., H₂SO₄) with polymer-supported reagents to reduce side products.

- Microwave-assisted synthesis (30 min vs. 6–8 hr conventional heating) to enhance cyclization efficiency .

Q. What strategies resolve contradictions in biological activity data across assays?

Discrepancies in IC₅₀ values (e.g., 8 µM vs. 25 µM in similar cell lines) may arise from assay conditions (e.g., serum concentration, incubation time). To address this:

- Standardize protocols using guidelines like OECD 423.

- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How does the furan-oxadiazole scaffold influence structure-activity relationships (SAR)?

The furan ring enhances π-π stacking with hydrophobic enzyme pockets, while the oxadiazole’s electron-deficient core improves binding to ATP-binding sites (e.g., kinase inhibitors). Methylation at the phenyl position increases metabolic stability (t₁/₂ from 2 hr to 6 hr in microsomal assays) .

Q. What computational methods predict the compound’s pharmacokinetic profile?

Molecular dynamics simulations (e.g., GROMACS) model blood-brain barrier permeability, while SwissADME predicts moderate bioavailability (F = 45%) due to high polar surface area (PSA = 90 Ų). CYP3A4-mediated metabolism is inferred via docking studies with AutoDock Vina .

Methodological Guidelines

Q. How to design derivatives for enhanced selectivity against cancer targets?

- Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to improve kinase inhibition (e.g., EGFR IC₅₀ reduced from 120 nM to 35 nM).

- Replace the acetamide with sulfonamide to enhance solubility (logP from 3.2 to 2.1) .

Q. What analytical techniques quantify the compound in biological matrices?

LC-MS/MS with a C18 column and acetonitrile/0.1% formic acid mobile phase achieves a detection limit of 0.1 ng/mL. Internal standards (e.g., deuterated analogs) correct for matrix effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.